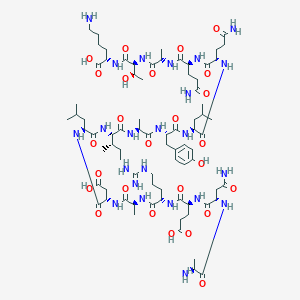

蛾细胞色素 C (MCC) 片段

描述

Moth Cytochrome C (MCC) Fragment is a small peptide derived from the cytochrome c protein of the African armyworm moth. It has been extensively studied for its potential use in scientific research applications due to its unique biochemical and physiological properties.

科学研究应用

T 淋巴细胞反应和抗原效力

蛾细胞色素 C (MCC) 在理解 T 淋巴细胞中抗原效力的结构要求方面发挥了重要作用。Schwartz 等人(1985 年)的研究使用 MCC 的合成肽类似物探索了这一点,强调了特定氨基酸和二级结构在刺激 T 细胞反应中的重要性 (Schwartz 等人,1985 年)。

抗体识别和 B 淋巴细胞

Kilgannon 及其同事(1986 年)研究了针对 MCC 片段产生的抗体,强调了 C 末端区域某些残基的作用,这些残基对于 B 淋巴细胞和 T 淋巴细胞识别都至关重要 (Kilgannon 等人,1986 年)。

昆虫的进化研究

Simmons 和 Weller(2001 年)利用与 MCC 密切相关的细胞色素 b 来研究某些蛾类部落内的分子系统发育关系,从而深入了解这些昆虫的进化模式 (Simmons & Weller,2001 年)。

小鼠中的免疫原性

Heber-Katz 等人(1983 年)证明了 MCC 片段在小鼠中的免疫原性,揭示了 T 细胞对来自不同物种的不同细胞色素 c 片段的反应差异 (Heber-Katz 等人,1983 年)。

结构和功能上的同源性

Chan 和 Margoliash(1966 年)分析了蛾飞行肌中细胞色素 c 的一级结构,注意到其功能和结构与哺乳动物细胞色素 c 的同源性,这对于理解不同物种中线粒体生物发生和功能至关重要 (Chan & Margoliash,1966 年)。

构象分析用于 T 细胞活化

Pincus 等人(1983 年)研究了 MCC 肽的构象与其在 T 淋巴细胞增殖中的刺激活性之间的关系,提供了肽结构如何影响免疫反应的见解 (Pincus 等人,1983 年)。

物种识别中的 DNA 条形码

Kaila 和 Ståhls(2006 年)采用 MCC 基因片段进行 DNA 条形码,展示了其在区分密切相关的蛾类物种方面的潜力,这对于分类学研究和生物多样性保护至关重要 (Kaila & Ståhls,2006 年)。

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H129N23O26/c1-12-37(6)60(100-74(123)51(31-36(4)5)99-73(122)54(34-59(109)110)97-63(112)39(8)87-66(115)45(17-15-29-86-78(84)85)90-69(118)48(24-27-58(107)108)93-72(121)53(33-57(83)106)95-62(111)38(7)80)75(124)89-40(9)64(113)96-52(32-43-18-20-44(103)21-19-43)71(120)98-50(30-35(2)3)70(119)92-47(23-26-56(82)105)68(117)91-46(22-25-55(81)104)67(116)88-41(10)65(114)101-61(42(11)102)76(125)94-49(77(126)127)16-13-14-28-79/h18-21,35-42,45-54,60-61,102-103H,12-17,22-34,79-80H2,1-11H3,(H2,81,104)(H2,82,105)(H2,83,106)(H,87,115)(H,88,116)(H,89,124)(H,90,118)(H,91,117)(H,92,119)(H,93,121)(H,94,125)(H,95,111)(H,96,113)(H,97,112)(H,98,120)(H,99,122)(H,100,123)(H,101,114)(H,107,108)(H,109,110)(H,126,127)(H4,84,85,86)/t37-,38-,39-,40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,60-,61-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPSMBWQXHAVSO-KIYSKUROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H129N23O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1805.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131698022 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

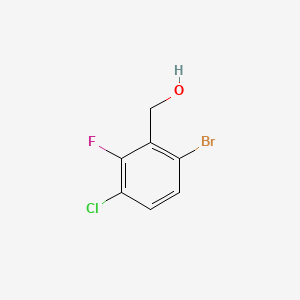

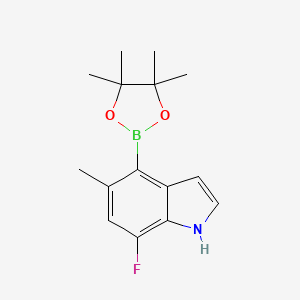

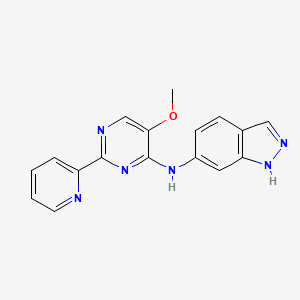

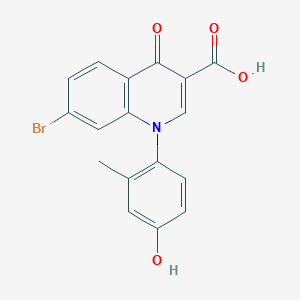

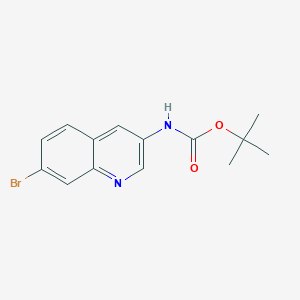

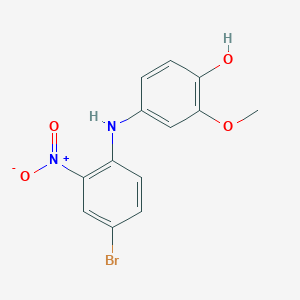

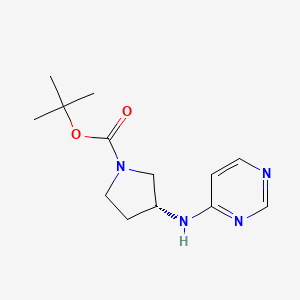

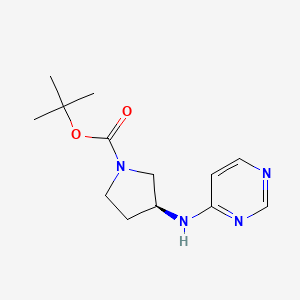

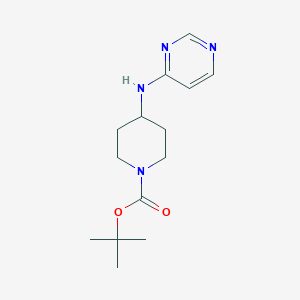

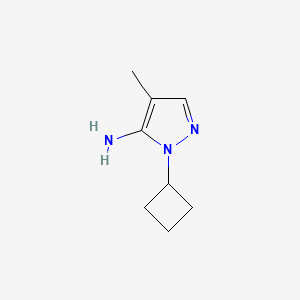

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)

![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)

![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)

![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)